2-(3-(Trifluoromethoxy)phenyl)ethanol
Overview
Description
2-(3-(Trifluoromethoxy)phenyl)ethanol , also known by its IUPAC name 2-[3-(trifluoromethoxy)phenyl]ethanol , is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 g/mol . The compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety.
Physical And Chemical Properties Analysis
Scientific Research Applications
Biocatalytic Applications
- Efficient Biocatalytic Preparation of Optically Pure Compounds : Studies have demonstrated the use of recombinant Escherichia coli cells for the asymmetric reduction of acetophenone derivatives to produce optically pure alcohols, which are important pharmaceutical intermediates. This process emphasizes the potential for employing biocatalysis in synthesizing compounds related to 2-(3-(Trifluoromethoxy)phenyl)ethanol with high enantioselectivity and yield (Chen et al., 2019).
Synthesis and Chemical Transformations
- Regio- and Stereoselective Synthesis : Research on gold(I)-catalyzed intermolecular hydroalkoxylation of allenes highlights advanced synthetic routes that could be applied to modify or synthesize compounds similar to 2-(3-(Trifluoromethoxy)phenyl)ethanol, showcasing regio- and stereoselective processes for constructing complex organic molecules (Zhang & Widenhoefer, 2008).
Materials Science
- Development of Functional Films : Incorporation of phenyl ethanol derivatives into chitosan films for controlled release applications has been explored. This suggests the potential for incorporating 2-(3-(Trifluoromethoxy)phenyl)ethanol into polymeric matrices for applications in material science, particularly for the controlled release of bioactives or fragrances (Zarandona et al., 2020).
Catalysis and Green Chemistry
- Selective Hydrogenation Processes : Research on the selective hydrogenation of styrene oxide to produce 2-phenyl ethanol using bimetallic catalysts in supercritical carbon dioxide underscores the potential of using advanced catalytic methods for environmentally friendly chemical transformations. This could inspire approaches for modifying or utilizing 2-(3-(Trifluoromethoxy)phenyl)ethanol in green chemistry applications (Yadav & Lawate, 2011).
Safety And Hazards
properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUGJLCXIAZNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442744 | |
Record name | 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethoxy)phenyl)ethanol | |
CAS RN |
642444-30-2 | |
Record name | 2-(3-(TRIFLUOROMETHOXY)PHENYL)ETHANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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